molecular formula C21H25ClN4O2 B5356868 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide

Cat. No. B5356868
M. Wt: 400.9 g/mol
InChI Key: XLLWEIMFRZNCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide, also known as JNJ-31001074, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, this compound induces the degradation of these proteins, leading to the inhibition of cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, although the exact mechanism of action for these effects is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide for lab experiments is its specificity for Hsp90, which makes it a valuable tool for studying the role of Hsp90 in various biological processes. Additionally, its low toxicity in normal cells makes it a safe and effective therapeutic agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide. One direction is the development of more potent and specific inhibitors of Hsp90, which could lead to the development of more effective therapies for cancer and other diseases. Another direction is the study of the mechanisms by which this compound exerts its anti-inflammatory and neuroprotective effects, which could lead to the development of new therapies for inflammatory and neurological disorders. Additionally, the use of this compound in combination with other therapeutic agents could lead to more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide is a multistep process that involves the reaction of various chemicals. The first step involves the synthesis of N-(3-chloro-4-nitrophenyl)nicotinamide, which is then reduced to N-(3-chloro-4-aminophenyl)nicotinamide. The final step involves the reaction of N-(3-chloro-4-aminophenyl)nicotinamide with 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid.

Scientific Research Applications

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c1-21(2,3)20(28)26-11-9-25(10-12-26)18-7-6-16(13-17(18)22)24-19(27)15-5-4-8-23-14-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWEIMFRZNCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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